Cas no 716361-84-1 (Cyclohexanecarboxylic acid, 1-phenoxy-)

1-フェノキシシクロヘキサンカルボン酸は、有機合成において有用な中間体として知られる化合物です。分子式はC13H16O3で、シクロヘキサン骨格にフェノキシ基とカルボキシル基が結合した構造を持ちます。この化合物の特徴として、適度な極性と安定性を併せ持ち、エステル化やアミド化などの誘導体化反応に適している点が挙げられます。特に医薬品中間体や農薬原料としての応用可能性があり、官能基の反応性を活かした多様な化学変換が可能です。また、結晶性が良好なため精製が容易という利点も有しています。

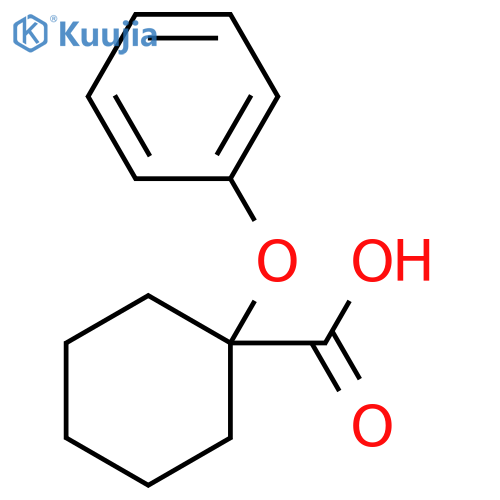

716361-84-1 structure

商品名:Cyclohexanecarboxylic acid, 1-phenoxy-

CAS番号:716361-84-1

MF:C13H16O3

メガワット:220.264344215393

CID:4716328

Cyclohexanecarboxylic acid, 1-phenoxy- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 1-phenoxy-

-

- インチ: 1S/C13H16O3/c14-12(15)13(9-5-2-6-10-13)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)

- InChIKey: DNANRJGFDPUDAM-UHFFFAOYSA-N

- ほほえんだ: C1(OC2=CC=CC=C2)(C(O)=O)CCCCC1

Cyclohexanecarboxylic acid, 1-phenoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-1g |

1-Phenoxycyclohexane-1-carboxylic acid |

716361-84-1 | 98% | 1g |

¥6624.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-5g |

1-Phenoxycyclohexane-1-carboxylic acid |

716361-84-1 | 98% | 5g |

¥17366.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359021-10g |

1-Phenoxycyclohexane-1-carboxylic acid |

716361-84-1 | 98% | 10g |

¥21830.00 | 2024-05-02 |

Cyclohexanecarboxylic acid, 1-phenoxy- 関連文献

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

716361-84-1 (Cyclohexanecarboxylic acid, 1-phenoxy-) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 42464-96-0(NNMTi)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量